molecular formula C7H16O2 B6176018 2,2-dimethoxy-3-methylbutane CAS No. 59554-08-4

2,2-dimethoxy-3-methylbutane

Cat. No.: B6176018
CAS No.: 59554-08-4
M. Wt: 132.2
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Description

2,2-Dimethoxy-3-methylbutane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups attached to the second carbon of a 3-methylbutane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxy-3-methylbutane can be synthesized through the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Formation of the Hemiketal: 3-methyl-2-butanone reacts with methanol to form a hemiketal intermediate.

    Formation of the Acetal: The hemiketal intermediate further reacts with another molecule of methanol to form the acetal, this compound.

The reaction conditions usually involve the use of an acid catalyst such as sulfuric acid or hydrochloric acid and are carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanone.

    Reduction: Formation of 2,2-dimethoxy-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxy-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethoxy-3-methylbutane involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2,3-dimethylbutane: Similar structure but with only one methoxy group.

    3-Methyl-2-butanone: The parent ketone from which 2,2-dimethoxy-3-methylbutane is derived.

    2,2-Dimethyl-3-methylbutane: Lacks the methoxy groups.

Uniqueness

This compound is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and industrial applications.

Properties

IUPAC Name

2,2-dimethoxy-3-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)7(3,8-4)9-5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPJBZHWRGLINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208232
Record name 2,2-Dimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59554-08-4
Record name 2,2-Dimethoxy-3-methylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059554084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethoxy-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxy-3-methylbutane
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